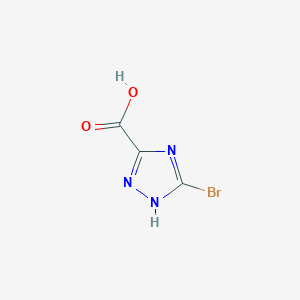

5-Bromo-1H-1,2,4-triazole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-1H-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrN3O2/c4-3-5-1(2(8)9)6-7-3/h(H,8,9)(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLIDTOGYMYMLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNC(=N1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50475683 | |

| Record name | 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

674287-63-9 | |

| Record name | 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Core Chemical Properties

This compound (CAS No: 674287-63-9) is a substituted triazole featuring both a bromine atom and a carboxylic acid group.[1] These functional groups impart specific reactivity and potential for further chemical modification, making it a valuable building block in the synthesis of more complex molecules. The compound has a molecular formula of C₃H₂BrN₃O₂ and a molecular weight of approximately 191.97 g/mol .[1]

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₃H₂BrN₃O₂ | [1] |

| Molecular Weight | 191.97 g/mol | [1] |

| CAS Number | 674287-63-9 | [1] |

Esters of this compound:

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa | Predicted Boiling Point | Predicted Density |

| Methyl Ester | 704911-47-7 | C₄H₄BrN₃O₂ | 206.00 | 5.62 ± 0.40 | 352.1 ± 25.0 °C | 1.902 ± 0.06 g/cm³ |

| Ethyl Ester | 774608-89-8 | C₅H₆BrN₃O₂ | 220.03 | 5.62 ± 0.40 | - | - |

Spectroscopic Data

Synthesis and Reactivity

A common method for the synthesis of 5-substituted-1,2,4-triazole-3-thiols involves the cyclization of thiosemicarbazides in the presence of a base.[3] A potential route to the target molecule could involve the synthesis of a suitable precursor followed by bromination. For example, the synthesis of 5-bromo-1H-indazole-3-carboxylic acid is achieved by the direct bromination of indazole-3-carboxylic acid using bromine in glacial acetic acid.[4] A similar approach could likely be applied to 1H-1,2,4-triazole-3-carboxylic acid.

Another general method for synthesizing 1,2,4-triazole-3-thiol derivatives involves the direct reaction of thiosemicarbazides with carboxylic acids in the presence of a condensing agent like polyphosphate ester (PPE).[5]

The reactivity of this compound is dictated by its three key features: the triazole ring, the bromine atom, and the carboxylic acid group. The carboxylic acid can undergo typical reactions such as esterification and amidation. The bromine atom on the triazole ring is expected to be susceptible to nucleophilic substitution, allowing for the introduction of various functional groups at the 5-position. The triazole ring itself is generally stable but can participate in various cycloaddition and modification reactions.

Proposed Synthetic Workflow

Caption: Proposed synthesis of the target compound.

Potential Applications in Drug Development

The 1,2,4-triazole scaffold is a well-established pharmacophore found in a wide range of clinically used drugs.[3] Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of biological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[3][6]

The presence of a bromine atom and a carboxylic acid group on the this compound scaffold provides versatile handles for combinatorial synthesis and the generation of compound libraries for high-throughput screening. The bromine atom, in particular, can be a key site for structure-activity relationship (SAR) studies, allowing for its replacement with various other functional groups to optimize biological activity.

While no specific biological data or signaling pathway involvement has been reported for this compound itself, its structural similarity to other biologically active triazoles suggests its potential as a valuable intermediate in the discovery of new therapeutic agents. For instance, various 5-substituted-2,4-dihydro-1,2,4-triazole-3-thiones have been synthesized and evaluated for their antimicrobial and antitumor activities.[3]

Logical Relationship in Drug Discovery

Caption: Role in drug discovery workflow.

Safety and Handling

Detailed safety information for this compound is not extensively documented. However, based on data for structurally related compounds, it should be handled with care in a laboratory setting. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a promising heterocyclic building block with potential applications in medicinal chemistry and drug discovery. Its functional groups offer opportunities for diverse chemical modifications, enabling the synthesis of novel compound libraries for biological screening. While detailed experimental data is limited in the public domain, the available information on its properties and the broader class of 1,2,4-triazoles suggests that it is a compound worthy of further investigation by researchers in the field.

References

- 1. calpaclab.com [calpaclab.com]

- 2. echemi.com [echemi.com]

- 3. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives | MDPI [mdpi.com]

- 4. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester [mdpi.com]

- 6. Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents: Synthesis, Characterization, In vitro Cytotoxicity and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid (CAS Number: 674287-63-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry, particularly in the development of targeted protein degraders.

Physicochemical Properties

This compound is a key heterocyclic compound. Its structure, featuring a triazole ring substituted with both a bromine atom and a carboxylic acid group, makes it a versatile intermediate for further chemical modification. The bromine atom can participate in cross-coupling reactions, while the carboxylic acid is readily converted to amides, a common linkage in drug molecules.

| Property | Value | Source |

| CAS Number | 674287-63-9 | [Common] |

| Molecular Formula | C₃H₂BrN₃O₂ | [1][2] |

| Molecular Weight | 191.97 g/mol | [1] |

| Purity | Typically ≥95% | [2] |

| Appearance | Off-white to white solid (predicted) | [General] |

| Melting Point | Not publicly available | - |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO) | [Predicted] |

| Storage | Store at 2-8 °C under an inert atmosphere | [General] |

Note: Some physical properties like melting point and specific solubility data are not widely published and should be determined experimentally.

Synthesis and Reactivity

A common route to the 1,2,4-triazole-3-carboxylic acid core involves the cyclization of an appropriate precursor, followed by functional group manipulation. One potential pathway could start from the corresponding methyl ester, which is more commonly synthesized, followed by hydrolysis.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

The key reactive handles of this molecule are the carboxylic acid and the bromine atom. The carboxylic acid is readily activated for amide bond formation, a crucial step in constructing linkers for PROTACs (Proteolysis Targeting Chimeras). The bromine atom can be utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity and connect to other molecular fragments.

Application in Targeted Protein Degradation

This molecule is classified as a "Protein Degrader Building Block," indicating its intended use in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[3][4]

A PROTAC molecule generally consists of:

-

A ligand for the target Protein of Interest (POI).

-

A ligand for an E3 ubiquitin ligase.

-

A linker that connects the two ligands.

This compound is well-suited for incorporation into the linker structure. The triazole moiety is a common component in PROTAC linkers as it is metabolically robust and can be formed efficiently using "click chemistry".[5]

Logical Workflow for PROTAC Synthesis:

Caption: Logical workflow for the incorporation of the title compound into a PROTAC molecule.

Experimental Protocols

The following provides a representative protocol for the most common application of this building block: amide bond formation.

Protocol: Amide Coupling to an Amine-Functionalized Linker

Objective: To synthesize a 5-bromo-1H-1,2,4-triazole-3-carboxamide by coupling the title carboxylic acid with a primary or secondary amine.

Materials:

-

This compound (1.0 eq)

-

Amine-functionalized linker component (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous DMF.

-

Add the amine-functionalized linker component (1.1 eq) to the solution.

-

Add DIPEA (3.0 eq) to the reaction mixture and stir for 5 minutes at room temperature.

-

In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired amide product.

Characterization:

-

The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Experimental Workflow Diagram:

Caption: Step-wise experimental workflow for amide coupling.

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its bifunctional nature allows for its strategic incorporation into complex molecules, most notably as a component of linkers in PROTACs. While detailed public data on this specific compound is limited, its structural motifs and reactivity are well-precedented in medicinal chemistry, providing a solid foundation for its use in creating next-generation therapeutics. Researchers are encouraged to perform full analytical characterization upon synthesis or purchase.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents: Synthesis, Characterization, In vitro Cytotoxicity and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid (CAS No. 674287-63-9). Due to the limited availability of experimentally determined data in published literature, this document combines reported predictions, data from analogous compounds, and standardized experimental protocols to serve as a valuable resource for researchers.

Core Physical and Chemical Properties

This compound is a halogenated heterocyclic compound. Its structure, featuring a triazole ring, a carboxylic acid group, and a bromine atom, suggests specific chemical behaviors relevant to its use as a building block in medicinal chemistry and materials science. While extensive experimental data is not publicly available, the following table summarizes key physical properties based on chemical supplier information and computational predictions.

Table 1: Summary of Physical Properties for this compound

| Property | Value | Source / Method |

| CAS Number | 674287-63-9 | Chemical Supplier Databases[1][2][3] |

| Molecular Formula | C₃H₂BrN₃O₂ | Chemical Supplier Databases[1][2] |

| Molecular Weight | 191.97 g/mol | Calculated[1] |

| Melting Point | Data not available | Literature Search |

| Boiling Point | 495.2 °C at 760 mmHg | Predicted[4] |

| Flash Point | 253.3 °C | Predicted[4] |

| pKa | ≈ 5.62 | Predicted (based on esters)[5][6] |

| Solubility | Data not available | Literature Search |

Note: Much of the available quantitative data for this specific compound is based on computational predictions. Experimental verification is highly recommended.

Experimental Protocols

To address the gap in experimental data, this section details standardized methodologies for determining the key physical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point provides a quick assessment of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C.

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube to a height of 1-2 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a melting point apparatus (such as a Thiele tube with heating oil or a digital Mel-Temp apparatus).

-

Heating: The apparatus is heated gradually. An initial rapid heating can be used to find an approximate melting point. For an accurate measurement, the heating rate should be slowed to 1-2°C per minute near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting range is reported as T1-T2.

Solubility Determination

Solubility tests indicate the polarity of a molecule and the presence of acidic or basic functional groups.

Methodology:

-

Solvent Selection: A range of solvents should be used, starting with water and moving to common organic solvents (e.g., ethanol, acetone, diethyl ether, hexane) as well as aqueous acidic and basic solutions (e.g., 5% HCl, 5% NaOH, 5% NaHCO₃).

-

Procedure: Approximately 25 mg of the compound is placed in a small test tube.

-

0.75 mL of the selected solvent is added in small portions, with vigorous shaking after each addition.

-

Observation: The compound is classified as "soluble" if it dissolves completely. If it dissolves in aqueous acid or base, it indicates the presence of a basic or acidic functional group, respectively. For instance, solubility in 5% NaOH would confirm the acidic nature of the carboxylic acid group.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity in solution. For this molecule, pKa values would correspond to the carboxylic acid proton and potentially the N-H protons on the triazole ring.

Methodology:

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (typically water or a water/co-solvent mixture) to create a solution of known concentration (e.g., 1 mM). The solution's ionic strength is kept constant using a salt solution like 0.15 M KCl.

-

Titration Setup: The solution is placed in a vessel with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized titrant (e.g., 0.1 M NaOH) is added in small, precise increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the sigmoid curve.

Logical Workflows and Diagrams

Since experimental data often begins with synthesis and characterization, the following workflow represents a plausible pathway for the preparation and analysis of this compound. Such a process is fundamental for any subsequent research or development.

Caption: A plausible workflow for the synthesis and characterization of the target compound.

References

- 1. Angene - this compound | 674287-63-9 | MFCD16996071 | AG0038HX [japan.angenechemical.com]

- 2. calpaclab.com [calpaclab.com]

- 3. combi-blocks.com [combi-blocks.com]

- 4. 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid674287-63-9,Purity99%_OpChem(Changzhou) Co.,Ltd. [molbase.com]

- 5. Page loading... [wap.guidechem.com]

- 6. echemi.com [echemi.com]

An In-Depth Technical Guide to 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid: A Key Building Block in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1H-1,2,4-triazole-3-carboxylic acid is a pivotal heterocyclic building block, particularly prominent in the development of Proteolysis Targeting Chimeras (PROTACs). Its trifunctional nature, featuring a bromine atom, a carboxylic acid, and a triazole ring, offers versatile handles for chemical modification, making it an ideal component for linker synthesis in these advanced therapeutics. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, a plausible synthetic pathway, and its application in the construction of PROTACs. Detailed experimental protocols and representative analytical data are presented to facilitate its use in research and drug development.

Molecular Structure and Properties

This compound possesses a five-membered aromatic ring containing three nitrogen atoms, substituted with a bromine atom at the 5-position and a carboxylic acid group at the 3-position. The presence of the bromine atom provides a site for cross-coupling reactions, while the carboxylic acid is readily activated for amide bond formation, and the triazole ring itself offers metabolic stability and opportunities for hydrogen bonding interactions within the linker of a PROTAC.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties

| Property | Value | Source/Reference |

| Molecular Formula | C₃H₂BrN₃O₂ | |

| Molecular Weight | 191.97 g/mol | |

| CAS Number | 674287-63-9 | |

| Predicted pKa | ~5.6 | Analog Esters |

Table 2: Representative Spectroscopic Data (Expected Ranges)

| Technique | Expected Chemical Shifts / Absorption Bands |

| ¹H NMR (DMSO-d₆) | δ 14.0-15.0 (br s, 1H, COOH), 8.0-8.5 (br s, 1H, NH) |

| ¹³C NMR (DMSO-d₆) | δ 160-165 (C=O), 145-155 (C3-triazole), 135-145 (C5-triazole) |

| IR (KBr) | 3300-2500 cm⁻¹ (O-H, broad), 1725-1700 cm⁻¹ (C=O), 1650-1550 cm⁻¹ (C=N, N-H) |

| Mass Spec (ESI-) | m/z [M-H]⁻ ≈ 190/192 |

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a plausible two-step synthetic route can be proposed based on established methodologies for the synthesis of substituted 1,2,4-triazoles. The proposed pathway involves the cyclization of an acyl aminoguanidine derivative followed by bromination.

Proposed Synthesis of 1H-1,2,4-triazole-3-carboxylic acid (Intermediate)

This protocol is adapted from methods for synthesizing 3-substituted-1,2,4-triazoles from aminoguanidine and carboxylic acids.

Materials:

-

Aminoguanidine bicarbonate

-

Oxalic acid

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Ethanol

Procedure:

-

Formation of Aminoguanidine Hydrochloride: In a well-ventilated fume hood, suspend aminoguanidine bicarbonate (1.0 eq) in water. Slowly add concentrated hydrochloric acid (1.1 eq) dropwise with stirring at 0°C. Stir the mixture until gas evolution ceases and a clear solution is obtained. The water can be removed under reduced pressure to yield aminoguanidine hydrochloride, which can be used directly.

-

Acylation and Cyclization: To a solution of aminoguanidine hydrochloride (1.0 eq) in a suitable solvent such as pyridine or a high-boiling point alcohol, add oxalic acid (1.0 eq). Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1H-1,2,4-triazole-3-carboxylic acid.

Proposed Bromination of 1H-1,2,4-triazole-3-carboxylic acid

This protocol is based on standard methods for the bromination of electron-rich heterocyclic rings.

Materials:

-

1H-1,2,4-triazole-3-carboxylic acid

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

AIBN (Azobisisobutyronitrile) or benzoyl peroxide (radical initiator, optional)

Procedure:

-

Reaction Setup: Dissolve 1H-1,2,4-triazole-3-carboxylic acid (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Bromination: Add N-Bromosuccinimide (1.1 eq) to the solution. If necessary, a catalytic amount of a radical initiator like AIBN can be added.

-

Reaction Conditions: Heat the mixture to reflux (approximately 82°C) and stir for 2-4 hours. Monitor the progress of the reaction by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) to afford this compound.

Application in PROTAC Synthesis

This compound is a valuable building block for the synthesis of PROTAC linkers. The carboxylic acid can be readily coupled to an amine-functionalized E3 ligase ligand (e.g., a derivative of the von Hippel-Lindau (VHL) ligand) or a target protein ligand. The bromine atom can then be used in a subsequent step, for example, in a Suzuki or Sonogashira coupling, to attach the other part of the PROTAC. Alternatively, the triazole ring itself can be formed during the linker synthesis via a click chemistry reaction.

Workflow for PROTAC Synthesis

The following diagram illustrates a logical workflow for the synthesis of a hypothetical PROTAC, demonstrating the integration of this compound.

Caption: Workflow for the synthesis of a PROTAC molecule.

Signaling Pathways and Mechanism of Action

This compound itself is not known to be directly involved in signaling pathways. Its significance lies in its role as a component of PROTACs. PROTACs function by hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS).

The following diagram illustrates the general mechanism of action of a PROTAC.

Caption: Mechanism of action of a PROTAC molecule.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of PROTACs. Its strategic placement of functional groups allows for its seamless integration into linker scaffolds, facilitating the creation of novel therapeutics for targeted protein degradation. The information provided in this guide, including the proposed synthetic route and representative data, serves as a foundational resource for researchers aiming to leverage this compound in their drug discovery and development endeavors. As the field of targeted protein degradation continues to expand, the importance of such well-defined chemical tools will undoubtedly grow.

A Researcher's Guide to the ¹H NMR Spectrum of 5-Bromo-1H-1,2,4-triazole-3-carboxylic Acid: An In-Depth Technical Analysis

Executive Summary

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data report to offer a deep-seated understanding of the molecule's spectral characteristics. We will explore the unique structural attributes that dictate its ¹H NMR signature, detail a robust and self-validating experimental protocol for its acquisition, and provide the theoretical framework for accurate spectral interpretation. The core focus is on the behavior of exchangeable protons (N-H and O-H), which exclusively constitute the spectrum in the absence of any C-H bonds on the heterocyclic core.

The Analyte: Structural and Chemical Context

This compound is a heterocyclic compound featuring a five-membered triazole ring substituted with a bromine atom and a carboxylic acid group. The placement of these substituents at the C3 and C5 positions results in a molecule with no protons directly attached to the ring carbons. This structural feature is the single most important factor governing its ¹H NMR spectrum, which is consequently defined entirely by its labile, exchangeable protons.

The molecule possesses two distinct proton environments, which are subject to chemical exchange and hydrogen bonding:

-

The Carboxylic Acid Proton (-COOH): An acidic proton highly influenced by solvent and concentration.

-

The Triazole N-H Proton: A proton attached to one of the ring nitrogen atoms, whose lability and chemical shift are characteristic of N-H protons in nitrogen-rich heterocycles.

Caption: Molecular structure of this compound.

Predicting the ¹H NMR Spectrum: A Theoretical Framework

A priori analysis of molecular structure allows for the prediction of the ¹H NMR spectrum. For this compound, the interpretation hinges on understanding the behavior of exchangeable protons in specific deuterated solvents.

The Protons of Interest: N-H and COOH

-

Carboxylic Acid Proton (-COOH): In ¹H NMR spectroscopy, carboxylic acid protons are characteristically found far downfield, typically in the δ 10-13 ppm range.[1][2][3] Their exact chemical shift and peak shape are highly dependent on concentration and the hydrogen-bonding capacity of the solvent.[4] They often appear as a broad singlet due to chemical exchange and hydrogen bonding.[1][2]

-

Triazole N-H Proton: The N-H proton of the triazole ring is also expected to resonate at a low field. Protons on nitrogen atoms in heterocyclic rings are deshielded and often appear as broad signals. For similar 1,2,4-triazole derivatives, N-H protons have been observed in the δ 11-15 ppm region when measured in DMSO-d₆.[5][6] The broadening is exacerbated by the quadrupolar relaxation effects of the adjacent ¹⁴N nuclei and by proton exchange.

Causality of Experimental Choices: Solvent Selection

The choice of deuterated solvent is the most critical experimental parameter for successfully observing the exchangeable protons of this molecule.

-

Recommended Solvent: DMSO-d₆ (Dimethyl sulfoxide-d₆): DMSO is a superior solvent for this analysis. As a strong hydrogen bond acceptor, it effectively solvates the N-H and O-H protons, which reduces the rate of intermolecular proton exchange.[7] This slowing of exchange leads to sharper, more readily observable peaks in the spectrum. The residual solvent peak for DMSO-d₆ appears at δ 2.50 ppm, and its residual water peak is typically found around δ 3.3 ppm, far from the expected signals of interest.[8]

-

Alternative Solvent (for Confirmation): D₂O (Deuterium Oxide): While unsuitable for initial observation, D₂O is invaluable for peak assignment confirmation. Introducing D₂O will cause the rapid exchange of both the -COOH and N-H protons with deuterium. Since deuterium is not observed in ¹H NMR, this "D₂O shake" experiment will result in the complete disappearance of both signals from the spectrum, providing definitive proof of their identity as exchangeable protons.[1][4]

-

Less Suitable Solvents (e.g., CDCl₃): Chloroform-d is generally a poor choice for this compound. Trace acidic impurities (DCl) or water in the solvent can catalyze rapid proton exchange, often leading to the broadening of signals to the point of disappearance into the baseline.[9]

Predicted Spectral Data

The following table summarizes the anticipated ¹H NMR data for this compound when analyzed in DMSO-d₆.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Comments |

| 12.0 - 15.0 | broad singlet | 1H | Triazole N-H | Deshielded by electronegative nitrogen atoms and the aromatic ring current. Broad due to quadrupolar coupling and chemical exchange.[5][6] |

| 10.0 - 13.0 | broad singlet | 1H | Carboxylic Acid O-H | Highly deshielded and acidic proton. Appears as a very broad singlet due to extensive hydrogen bonding and chemical exchange.[1][3][4] |

A Validated Experimental Protocol for Spectral Acquisition

This protocol is designed to be a self-validating system, incorporating a confirmatory step to ensure trustworthiness in the spectral assignment.

Caption: Experimental workflow for the acquisition and validation of the ¹H NMR spectrum.

Step-by-Step Methodology

Part A: Initial Spectrum Acquisition

-

Sample Weighing: Accurately weigh 5-10 mg of high-purity this compound.

-

Dissolution: Transfer the solid into a clean, dry 5 mm NMR tube. Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Homogenization: Cap the NMR tube securely and vortex or sonicate gently until the sample is completely dissolved. A clear, homogenous solution is required for high-resolution data.

-

Data Acquisition: Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher). Acquire the ¹H NMR spectrum using standard acquisition parameters. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, especially for the broad signals.

Part B: The D₂O Exchange for Validation

-

Reagent Addition: After acquiring the initial spectrum, carefully uncap the NMR tube and add 1-2 drops (approximately 50-100 µL) of deuterium oxide (D₂O).

-

Mixing: Re-cap the tube and invert it several times to ensure thorough mixing.

-

Re-acquisition: Immediately re-insert the sample into the spectrometer and acquire a second ¹H NMR spectrum using the identical parameters as in Part A.

-

Analysis: Compare the two spectra. The signals corresponding to the N-H and -COOH protons should be absent or significantly attenuated in the second spectrum. This result validates their assignment as exchangeable protons.

Conclusion

The ¹H NMR spectrum of this compound is uniquely simple, comprising only two signals from its exchangeable N-H and O-H protons. A successful analysis is critically dependent on the correct choice of solvent, with DMSO-d₆ being the premier choice for observing these labile protons. The predicted spectrum consists of two broad singlets in the downfield region (δ 10-15 ppm). The identity of these peaks can be unequivocally confirmed through a D₂O exchange experiment, which serves as a self-validating step in the analytical protocol. This guide provides the theoretical basis and a field-tested methodology for researchers to confidently acquire and interpret the ¹H NMR spectrum of this compound, ensuring high-quality data for structural verification and further research endeavors.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. acdlabs.com [acdlabs.com]

- 8. rsc.org [rsc.org]

- 9. quora.com [quora.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the ¹³C NMR Analysis of 5-Bromo-1H-1,2,4-triazole-3-carboxylic Acid

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide presents predicted ¹³C NMR chemical shifts based on the analysis of structurally related 1,2,4-triazole derivatives. It also includes a detailed experimental protocol for acquiring high-quality ¹³C NMR spectra and a logical workflow for the analytical process.

Predicted ¹³C NMR Spectral Data

The expected ¹³C NMR chemical shifts for this compound are summarized in Table 1. These predictions are derived from the known effects of substituents on the 1,2,4-triazole ring and typical chemical shift ranges for carboxylic acids. The electron-withdrawing nature of the bromine atom and the carboxylic acid group, along with the tautomerism of the triazole ring, will influence the final chemical shifts.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C3 | 155 - 165 | The carbon atom of the triazole ring attached to the carboxylic acid group is expected to be significantly downfield due to the deshielding effect of the adjacent nitrogen atoms and the carboxyl group. |

| C5 | 140 - 150 | The carbon atom of the triazole ring bonded to the bromine atom is also expected to be downfield. The deshielding effect of the bromine and adjacent nitrogen atoms contributes to this shift. |

| COOH | 160 - 175 | The carboxylic acid carbon typically resonates in this downfield region due to the strong deshielding effect of the two oxygen atoms. |

Note: The exact chemical shifts can be influenced by the solvent, concentration, and the specific tautomeric form present in the solution.

Experimental Protocol for ¹³C NMR Analysis

This section outlines a detailed methodology for obtaining a high-resolution ¹³C NMR spectrum of this compound.

1. Sample Preparation:

-

Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for polar, acidic compounds like this one. Other potential solvents include methanol-d₄ or a mixture of deuterated solvents.

-

Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If TMS is not compatible with the sample, the residual solvent peak can be used as a secondary reference.

-

Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Probe: A standard broadband or dual-channel probe suitable for ¹³C detection.

-

Temperature: Set the probe temperature to a constant value, typically 25 °C (298 K), to ensure reproducibility.

-

Tuning and Matching: Tune and match the probe for the ¹³C frequency to ensure optimal signal transmission and detection.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc on Bruker instruments).

-

Spectral Width: Set a spectral width that covers the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): A relaxation delay of 2-5 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a longer delay (5-7 times the longest T₁) is necessary.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096 or more) will be required to achieve an adequate signal-to-noise ratio.

-

Decoupling: Use broadband proton decoupling (e.g., Waltz16 or GARP) to simplify the spectrum and improve sensitivity by collapsing proton-carbon couplings.

-

3. Data Processing:

-

Fourier Transformation: Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a positive, absorptive lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., DMSO-d₆ at 39.52 ppm).

-

Peak Picking and Integration: Identify all significant peaks and integrate their areas if quantitative information is desired.

Logical Workflow for ¹³C NMR Analysis

The following diagram illustrates the logical workflow for the ¹³C NMR analysis of this compound.

Caption: Workflow for the 13C NMR analysis of this compound.

Technical Guide: A Comprehensive Solubility Profile of 5-Bromo-1H-1,2,4-triazole-3-carboxylic Acid for Pharmaceutical Development

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and overall developability. Poor solubility can lead to erratic absorption, diminished efficacy, and significant formulation challenges.[1][2] This guide provides a comprehensive framework for characterizing the solubility profile of 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid (CAS: 674287-63-9), a heterocyclic compound with potential applications in drug discovery.[3][4] As specific experimental data for this compound is not publicly available, this document serves as a predictive analysis and a detailed methodological playbook. We will dissect the molecule's structural attributes to forecast its behavior and provide robust, field-proven protocols for the empirical determination of its kinetic and thermodynamic solubility. This guide is intended for researchers, medicinal chemists, and formulation scientists engaged in the evaluation and optimization of new chemical entities.

Introduction and Molecular Scaffolding Analysis

This compound is a small molecule featuring a five-membered aromatic triazole ring, substituted with both a halogen (bromine) and a carboxylic acid. This unique combination of functional groups dictates its physicochemical properties and, consequently, its solubility.

-

1,2,4-Triazole Ring: The triazole core is a bioisostere often used in medicinal chemistry.[5] It contains three nitrogen atoms, which can act as both hydrogen bond donors and acceptors, contributing to potential interactions with polar solvents like water. The ring system itself is aromatic and relatively stable.[5]

-

Carboxylic Acid (-COOH): This is the dominant functional group governing pH-dependent solubility. As a weak acid, it will be predominantly in its neutral, less soluble form at low pH and will ionize to its highly soluble carboxylate anion (-COO⁻) as the pH increases above its acid dissociation constant (pKa).

-

Bromo (-Br) Group: The bromine atom adds to the molecular weight (MW: 192 g/mol ) and increases lipophilicity, which generally tends to decrease aqueous solubility.[4]

Based on this structure, we can predict that this compound will exhibit classic pH-dependent solubility, behaving as a poorly soluble acid in gastric pH and becoming progressively more soluble in the neutral to basic pH range of the intestine. While a predicted pKa for the ethyl ester derivative is approximately 5.62, the pKa of the free carboxylic acid is expected to be significantly lower, likely in the 2-4 range, a critical parameter that must be determined experimentally.[6]

Foundational Solubility Concepts: Kinetic vs. Thermodynamic

Before proceeding to experimental design, it is crucial to distinguish between the two primary types of solubility measurements used in drug discovery.[7]

-

Kinetic Solubility: This is the concentration of a compound at the moment precipitation first occurs when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer.[1][8] It is a high-throughput measurement valuable for early-stage screening of large compound libraries, as it flags potential issues quickly.[9][10][11] However, because it can lead to supersaturated solutions, it often overestimates the true solubility.[12]

-

Thermodynamic (Equilibrium) Solubility: This is the true equilibrium concentration of a compound in a saturated solution, where the solid phase and the dissolved phase are in equilibrium.[7][13] It is determined by equilibrating an excess of the solid compound in a solvent over an extended period (typically 24 hours or more) and is the gold standard for lead optimization and pre-formulation studies.[1][14]

Our characterization will involve protocols for both, providing a complete picture from early screening to late-stage development.

Experimental Protocols for Solubility Determination

The following protocols are designed to be self-validating systems, incorporating necessary controls and equilibrium checks to ensure data integrity.

Protocol: High-Throughput Kinetic Solubility Assay

This assay is designed for rapid assessment and is based on detecting precipitation via light scattering (nephelometry) after diluting a DMSO stock.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[8]

-

Plate Setup: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a clear 96-well microtiter plate.

-

Buffer Addition: Add 98 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to each well. This results in a final DMSO concentration of 2% and a theoretical maximum compound concentration of 200 µM.[11]

-

Incubation: Seal the plate and place it on a plate shaker for 2 hours at room temperature to allow for dissolution and potential precipitation.[8][14]

-

Measurement: Immediately after incubation, measure the turbidity in each well using a nephelometer or a plate reader capable of measuring light scattering.[9][14]

-

Data Analysis: Compare the light scattering signal of the test wells against a blank (buffer + 2% DMSO). A significant increase in scattering indicates precipitation. The kinetic solubility is reported as the highest concentration that does not show precipitation.

Protocol: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method

This method determines the true solubility and is essential for guiding formulation development.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a series of glass vials. Ensure undissolved solid is clearly visible.[12]

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of each test solvent to the respective vials. Test solvents should include purified water, buffers at various pH values (e.g., pH 2.0, 4.5, 6.8, 7.4), and relevant organic solvents (e.g., Ethanol, Propylene Glycol).

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker (e.g., 25°C or 37°C) for at least 24 hours.[1][14] This extended time is critical to ensure a true equilibrium is reached between the solid and dissolved states.[13]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let undissolved solids settle. Carefully collect the supernatant using a syringe and pass it through a 0.45 µm PVDF filter to remove all particulate matter.[8]

-

Quantification: Prepare a series of calibration standards of the compound in a suitable solvent. Dilute the filtered supernatant and analyze it, along with the standards, using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

-

Data Analysis: Determine the concentration of the compound in the supernatant using the calibration curve. This concentration is the thermodynamic solubility. After the experiment, the pH of the aqueous suspensions should be re-measured to check for any shifts.[12]

Predicted Solubility Profile and Data Presentation

While experimental data is pending, we can construct a hypothetical but realistic solubility profile based on the molecule's structure. The data below illustrates how results from the described protocols should be tabulated for clear interpretation.

Table: Predicted pH-Dependent Aqueous Solubility (Thermodynamic, 25°C)

| pH of Buffer | Predominant Species | Predicted Solubility (µg/mL) | Predicted Solubility (µM) | BCS Solubility Class* |

| 2.0 | Neutral (R-COOH) | < 10 | < 52 | Low |

| 4.5 | Mix (R-COOH / R-COO⁻) | 50 - 150 | 260 - 781 | Low / High |

| 6.8 | Ionized (R-COO⁻) | > 500 | > 2600 | High |

| 7.4 | Ionized (R-COO⁻) | > 1000 | > 5200 | High |

*Biopharmaceutics Classification System (BCS) solubility class is defined as "High" if the highest dose strength is soluble in ≤ 250 mL of aqueous media over the pH range of 1.2-6.8.

Table: Predicted Solubility in Common Pharmaceutical Solvents (Thermodynamic, 25°C)

| Solvent | Polarity Index | Predicted Solubility (mg/mL) | Rationale / Potential Use |

| Water | 10.2 | < 0.01 (at pH < 3) | Baseline aqueous vehicle |

| Ethanol | 4.3 | 5 - 10 | Co-solvent for oral solutions |

| Propylene Glycol | 6.8 | 10 - 20 | Common vehicle for oral/topical |

| PEG 400 | - | > 50 | Solubilizer for liquid-fill capsules |

| DMSO | 7.2 | > 100 | High polarity aprotic solvent (for stock solutions) |

Conclusion and Strategic Path Forward

The theoretical analysis of this compound strongly suggests that it is an ionizable compound with low intrinsic solubility but high pH-dependent solubility. Its developability will hinge on understanding and leveraging this pH-solubility relationship. The immediate priority for any research team advancing this molecule is to execute the thermodynamic shake-flask protocol to generate empirical data for the pH-solubility profile. This data will be foundational for selecting a formulation strategy, such as developing an amorphous solid dispersion for low-pH environments or utilizing buffering agents in an oral formulation to ensure rapid dissolution in the upper intestine. The kinetic solubility data will serve as a valuable benchmark for screening analogs and guiding future medicinal chemistry efforts toward compounds with improved intrinsic physical properties.

References

- 1. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 2. pharmoutsourcing.com [pharmoutsourcing.com]

- 3. 674287-63-9|this compound|BLD Pharm [bldpharm.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 6. Page loading... [wap.guidechem.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. charnwooddiscovery.com [charnwooddiscovery.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. enamine.net [enamine.net]

theoretical pKa of 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid

An In-depth Technical Guide to the Theoretical pKa of 5-Bromo-1H-1,2,4-triazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the theoretical acid dissociation constant (pKa) of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The pKa is a critical physicochemical parameter that influences a molecule's solubility, permeability, and target engagement, thereby impacting its pharmacokinetic and pharmacodynamic profiles. This document outlines the available data, predictive methodologies, and experimental protocols relevant to determining the pKa of this specific molecule and its analogs.

Data Presentation: Quantitative pKa Values

| Compound | pKa Value | Method | Notes |

| Methyl 5-Bromo-1H-1,2,4-triazole-3-carboxylate | 5.62 ± 0.40 | Predicted | The ester group significantly alters the electronic properties compared to the carboxylic acid. The pKa of the corresponding carboxylic acid is expected to be lower (more acidic). |

| 1H-1,2,4-Triazole | 10.26 | Experimental | This value represents the acidity of the N-H proton on the triazole ring. The carboxylic acid moiety in the target molecule will be the primary acidic center.[1] |

| This compound | Estimated < 4 | Theoretical Estimation | Based on the pKa of analogous carboxylic acids and the strong electron-withdrawing inductive effect of both the bromine atom and the 1,2,4-triazole ring, the pKa of the carboxylic acid proton is anticipated to be significantly lower than that of a simple aliphatic carboxylic acid (e.g., acetic acid, pKa ≈ 4.76).[2][3][4] |

The electron-withdrawing nature of the bromine atom and the triazole ring is expected to stabilize the carboxylate anion, thereby increasing the acidity of the carboxylic acid.[2][3][4]

Experimental Protocols for pKa Determination

For the precise determination of the pKa of this compound, established experimental methods such as potentiometric and spectrophotometric titrations are recommended.

Potentiometric Titration

This is a common and accurate method for pKa determination.

Methodology:

-

Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., methanol, ethanol, or dioxane) to ensure solubility.[] The ionic strength of the solution is kept constant by adding a background electrolyte (e.g., 0.1 M KCl).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., CO2-free NaOH or tetrabutylammonium hydroxide for non-aqueous solvents).[]

-

Data Acquisition: The pH of the solution is monitored using a calibrated pH meter and electrode after each addition of the titrant.

-

Data Analysis: A titration curve (pH versus volume of titrant added) is generated. The pKa is determined from the pH at the half-equivalence point. Specialized software programs can be used for more accurate calculations from the titration data.[]

Spectrophotometric Titration

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Methodology:

-

Solution Preparation: A series of buffer solutions with a range of known pH values are prepared. A stock solution of this compound is also prepared.

-

Spectral Measurement: A small, constant aliquot of the compound's stock solution is added to each buffer solution. The UV-Vis absorbance spectrum of each solution is recorded.

-

Data Analysis: The changes in absorbance at a specific wavelength are plotted against the pH. The resulting sigmoidal curve can be analyzed to determine the pKa value, which corresponds to the pH at the inflection point of the curve.

Computational Approaches for Theoretical pKa Prediction

Several computational methods can be employed to predict the pKa of this compound. These methods are valuable for high-throughput screening and for guiding synthetic efforts.

Quantum Mechanical Methods:

-

Ab initio and Density Functional Theory (DFT) Calculations: These methods can provide accurate predictions of molecular properties. The pKa is typically calculated by determining the Gibbs free energy change for the deprotonation reaction in a simulated aqueous environment, often using a Polarizable Continuum Model (PCM).

-

Semi-empirical Quantum Methods: Methods like PM7, PM6, RM1, and AM1, often implemented in software packages like MOPAC, offer a faster, albeit less accurate, alternative to ab initio and DFT methods for calculating the thermodynamic values needed for pKa prediction.[6][7]

Empirical and QSAR-based Methods:

-

Software packages that utilize large databases of experimental pKa values and employ quantitative structure-activity relationship (QSAR) models can provide rapid pKa predictions. These tools identify ionizable centers and apply corrections based on the electronic and steric effects of substituents.

Mandatory Visualization

The following diagrams illustrate key concepts relevant to the study and application of this compound in a drug discovery context.

References

- 1. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 2. Acidity of Carboxylic Acids, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]

- 6. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]

- 7. researchgate.net [researchgate.net]

The Genesis and Advancement of Triazole Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triazole carboxylic acids represent a pivotal class of heterocyclic compounds that have garnered significant attention across diverse scientific disciplines, including medicinal chemistry, agrochemistry, and materials science. Their unique structural features and versatile reactivity have led to the development of a wide array of biologically active molecules. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of triazole carboxylic acids. It details key experimental protocols, presents quantitative data on their biological activities, and illustrates their mechanisms of action through signaling pathway diagrams.

A Historical Overview: From a Fortuitous Discovery to a Privileged Scaffold

The journey of triazole chemistry began in the late 19th century, but it was the latter half of the 20th century that witnessed a surge in interest, largely driven by the discovery of their potent biological activities. The development of azole antifungals marked a significant turning point in the treatment of systemic fungal infections, which until the 1940s had very few effective remedies.[1] The introduction of ketoconazole in the early 1980s, an imidazole derivative, paved the way for the first-generation triazoles, fluconazole and itraconazole.[2][3] These compounds exhibited a broader spectrum of activity and a much-improved safety profile compared to their predecessors.[2][3]

The success of these early triazole drugs spurred further research, leading to the development of second-generation triazoles like voriconazole and posaconazole, which showed enhanced potency against resistant fungal strains.[2] It was within this fertile ground of research that the significance of incorporating a carboxylic acid moiety onto the triazole scaffold became increasingly apparent. This functional group could act as a key pharmacophore, a bioisostere for other functional groups, or a handle for further chemical modifications. The advent of "click chemistry," a concept introduced by K. Barry Sharpless in 2001, provided a highly efficient and reliable method for the synthesis of 1,2,3-triazoles, further accelerating the exploration of triazole carboxylic acids and their derivatives.[4][5][6][7]

The versatility of the triazole carboxylic acid scaffold is evident in the diverse range of commercialized drugs and agrochemicals. For instance, Ribavirin, an antiviral medication, features a 1,2,4-triazole-3-carboxamide core and is a cornerstone in the treatment of various viral infections.[8][9][10][11][12] Rufinamide, a triazole derivative, is an established antiepileptic drug used in the management of Lennox-Gastaut syndrome.[1][13][14][15][16] In agriculture, triazoles have been developed as potent fungicides and plant growth regulators, contributing significantly to crop protection and yield enhancement.[17][18][19] The ability of triazole derivatives to inhibit corrosion has also been an area of active research.[20][21][22][23][24]

Synthetic Methodologies: Crafting the Triazole Carboxylic Acid Core

The synthesis of triazole carboxylic acids can be broadly categorized into methods for preparing the 1,2,3-triazole and 1,2,4-triazole isomers.

Synthesis of 1,2,3-Triazole-4-Carboxylic Acids

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is the most prominent method for the synthesis of 1,2,3-triazoles.[4] The use of a β-ketoester as the alkyne equivalent provides a direct route to 1,2,3-triazole-4-carboxylic acids.

Experimental Protocol: One-Step Synthesis of 1-Phenyl-1H-1,2,3-triazole-4-carboxylic Acid [25]

This protocol describes a one-step synthesis of a 1,2,3-triazole carboxylic acid by reacting an azide with a β-ketoester in the presence of a base.

Materials:

-

Phenyl azide

-

Ethyl acetoacetate (a β-ketoester)

-

Potassium carbonate (base)

-

Ethanol

-

Water

-

Methyl-t-butyl ether

Procedure:

-

A mixture of phenyl azide (1 equivalent) and ethyl acetoacetate (1.1 equivalents) is prepared.

-

A solution of potassium carbonate (2 equivalents) in a mixture of ethanol and water is added to the azide/β-ketoester mixture.

-

The reaction mixture is heated to 80 °C and stirred for several hours until the reaction is complete (monitored by TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The resulting solid is filtered and washed sequentially with cold water and methyl-t-butyl ether.

-

The product, 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid, is obtained as a colorless solid.

Logical Workflow for the Synthesis of 1,2,3-Triazole-4-Carboxylic Acid

Caption: General workflow for the one-step synthesis of 1,2,3-triazole-4-carboxylic acids.

Synthesis of 1,2,4-Triazole-3-Carboxylic Acids

The synthesis of 1,2,4-triazole-3-carboxylic acids often involves the cyclization of intermediates derived from carboxylic acids and hydrazines.

Experimental Protocol: Synthesis of 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid Derivatives [26][27]

This protocol outlines the synthesis of a series of 1,2,4-triazole-3-carboxylic acid derivatives through the rearrangement of an oxazolin-5-one intermediate.

Materials:

-

4-(3-pyridyl)-hydrazono-2-phenyl-2-oxazolin-5-one

-

Nucleophiles (e.g., sodium methoxide, hydrazine hydrate)

-

Methanol or other suitable solvent

-

Hydroxylamine hydrochloride (for hydroxamic acid derivative)

-

Potassium cyanate or isothiocyanates (for semicarbazide and thiosemicarbazide derivatives)

Procedure for Methyl Ester Synthesis (a precursor to the carboxylic acid):

-

A solution of 4-(3-pyridyl)-hydrazono-2-phenyl-2-oxazolin-5-one in methanol is prepared.

-

Sodium methoxide is added to the solution, and the mixture is refluxed for several hours.

-

The solvent is evaporated under reduced pressure.

-

The residue is treated with water and extracted with an organic solvent (e.g., chloroform).

-

The organic layer is dried and concentrated to yield the methyl 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylate.

-

This ester can then be hydrolyzed to the corresponding carboxylic acid.

Logical Workflow for the Synthesis of 1,2,4-Triazole-3-Carboxylic Acid Derivatives

Caption: Synthetic pathway to 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid and its derivatives.

Quantitative Data Presentation

The biological and physicochemical properties of triazole carboxylic acids are critical for their application. The following tables summarize key quantitative data for representative compounds.

Table 1: Physicochemical Properties of Rufinamide [1][13][15][16][28]

| Property | Value |

| Molecular Formula | C₁₀H₈F₂N₄O |

| Molecular Weight | 238.19 g/mol |

| LogP | 0.65 - 0.88 |

| pKa | > 10 |

| Water Solubility | 0.642 mg/mL (pH 1-10) |

| Melting Point | Not specified |

| Primary Metabolism | Hydrolysis of the carboxamide group |

Table 2: Antimicrobial Activity of Selected Triazole Carboxylic Acid Derivatives

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid | Bacillus subtilis | 59.5 | [3] |

| 1-(2-aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid | Vibrio cholerae | 59.5 | [3] |

| Ciprofloxacin-linked 1,2,3-triazole conjugate | Various pathogenic strains | 12.5 | [1] |

Table 3: Enzyme Inhibitory Activity of Selected Triazole Carboxylic Acid Derivatives

| Compound Class | Target Enzyme | IC₅₀ Value | Reference |

| 5-pyridinyl-1,2,4-triazole carboxylic acid derivative (3d) | Focal Adhesion Kinase (FAK) | 18.10 nM | [29] |

| 1,2,4-triazole-3-thiones (various derivatives) | α-glucosidase | 66.47 - 95.91 µM | |

| Thienobenzo-1,2,3-triazoles | Butyrylcholinesterase (BChE) | 0.3 - 0.4 µM |

Table 4: Corrosion Inhibition Efficiency of Selected Triazole Derivatives

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |

| 1,2,4-triazole-3-carboxylic acid (TCA) | Copper on ITO | CH₃OH with NaOH | Not specified | [20] |

| N-phenyl-mercapto-1,2,4-triazoles | Mild Steel | HCl and H₂SO₄ | >95 | [23] |

| 1,4-disubstituted-1,2,3-triazoles | Carbon Steel | Acidic medium | >90 | [23] |

Mechanism of Action and Signaling Pathways

The diverse biological activities of triazole carboxylic acids stem from their ability to interact with and modulate various biological pathways.

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for most antifungal triazoles is the inhibition of the enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), a key enzyme in the ergosterol biosynthesis pathway.[30][31][32][33][34] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.

Ergosterol Biosynthesis Pathway and Triazole Inhibition

Caption: Simplified ergosterol biosynthesis pathway and the inhibitory action of triazole antifungals.

Anticancer Activity: Targeting Focal Adhesion Kinase (FAK) Signaling

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in many types of cancer and plays a crucial role in cell survival, proliferation, migration, and invasion.[35][36][37][38][39] Certain triazole carboxylic acid derivatives have been identified as potent inhibitors of FAK. By binding to the ATP-binding site of the FAK kinase domain, these inhibitors block its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are critical for tumor progression.

References

- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 2. History of the development of azole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] History of the development of azole derivatives. | Semantic Scholar [semanticscholar.org]

- 4. Click chemistry - Wikipedia [en.wikipedia.org]

- 5. pcbiochemres.com [pcbiochemres.com]

- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 7. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of homo-N-nucleoside with 1,2,4-triazole-3-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rufinamide | C10H8F2N4O | CID 129228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. sciforum.net [sciforum.net]

- 17. auf.isa-arbor.com [auf.isa-arbor.com]

- 18. Regulation of Tree Growth and Development with Triazole Compounds | Arboriculture & Urban Forestry [auf.isa-arbor.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 23. DSpace [helda.helsinki.fi]

- 24. researchgate.net [researchgate.net]

- 25. US6642390B2 - One step synthesis of 1,2,3-triazole carboxylic acids - Google Patents [patents.google.com]

- 26. Synthesis of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives of potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. accessdata.fda.gov [accessdata.fda.gov]

- 29. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Potential Focal Adhesion Kinase Inhibitors in Management of Cancer: Therapeutic Opportunities from Herbal Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Inhibition of focal adhesion kinase (FAK) signaling in focal adhesions decreases cell motility and proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 39. Frontiers | Roles and inhibitors of FAK in cancer: current advances and future directions [frontiersin.org]

The Core Reactivity of Bromo-Triazole Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the fundamental reactivity of bromo-triazole compounds, a class of molecules pivotal to advancements in medicinal chemistry, materials science, and organic synthesis. The strategic placement of a bromine atom on the triazole ring imparts unique reactivity, rendering these compounds versatile synthons for the construction of complex molecular architectures. This document details key synthetic methodologies, characteristic reactions, and provides specific experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and application in a research and development setting.

Synthesis of Bromo-Triazole Scaffolds

The introduction of a bromine atom onto a triazole ring is a critical first step in harnessing the synthetic potential of these compounds. The primary methods involve direct bromination of pre-formed triazole rings or the use of bromo-substituted precursors in cycloaddition reactions.

Direct Bromination of Triazoles

A common and straightforward approach to synthesizing bromo-triazoles is the direct electrophilic bromination of the parent triazole heterocycle. This method is effective for producing both mono- and di-brominated species.

Table 1: Synthesis of Brominated Triazoles via Direct Bromination

| Starting Material | Brominating Agent | Product | Yield (%) | Reference |

| 1H-1,2,4-triazole | Bromine, N-bromosuccinimide | 3,5-Dibromo-4H-1,2,4-triazole | 74 | [1][2] |

| 1H-1,2,3-triazole | N/A | 4,5-dibromo-1H-1,2,3-triazole | 78 | [1][2] |

| 1,2,3-Triazoles | NBS in isopropyl acetate | 4-Bromo-NH-1,2,3-triazoles | Excellent | [3] |

Experimental Protocol: Synthesis of 3,5-Dibromo-4H-1,2,4-triazole [1][2]

-

Dissolution: Dissolve 1H-1,2,4-triazole in a suitable aqueous solvent.

-

Bromination: Add a brominating agent, such as bromine or N-bromosuccinimide, to the solution. The reaction is typically carried out with stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by an appropriate method (e.g., TLC or LC-MS).

-

Work-up: Upon completion, the reaction mixture is worked up to isolate the crude product. This may involve extraction and washing steps.

-

Purification: The crude 3,5-Dibromo-4H-1,2,4-triazole is purified, often by column chromatography, to yield the final product.

Cycloaddition Reactions

The versatile 1,3-dipolar cycloaddition reaction, a cornerstone of "click chemistry," can be employed to construct the triazole ring with a bromine atom already incorporated in one of the precursors.[4][5][6] This approach offers excellent control over the final substitution pattern. For instance, the reaction between an organic azide and a bromo-substituted alkyne, such as bromo(phosphoryl)-ethyne, provides a direct route to 5-bromo-1,2,3-triazoles.[7]

Key Reactions of Bromo-Triazoles

The bromine atom on the triazole ring serves as a versatile functional handle, enabling a wide range of subsequent transformations. These reactions are crucial for elaborating the core bromo-triazole scaffold into more complex and functionally diverse molecules.

Nucleophilic Substitution

The carbon-bromine bond in bromo-triazoles is susceptible to nucleophilic attack, allowing for the introduction of various functional groups. This is a fundamental reaction for diversifying the triazole core.

Table 2: Nucleophilic Substitution Reactions of Bromo-Triazoles

| Bromo-Triazole Substrate | Nucleophile | Product | Yield (%) | Reference |

| 3,5-Dibromo-4H-1,2,4-triazole | Hydroxylamine-O-sulphonic acid | 3,5-dibromo-4-amino-1,2,4-triazole and 3,5-dibromo-1-amino-1,2,4-triazole | 21 | [1][2] |

| 4,5-dibromo-1H-1,2,3-triazole | Hydroxylamine-O-sulphonic acid | 4,5-dibromo-1-amino-1,2,3-triazole and 4,5-dibromo-2-amino-1,2,3-triazole | 30 | [1][2] |

| 4-Bromoacetyl-1H-1,2,3-triazoles | Phenol or β-naphthol | Keto-ethers | Excellent | [8] |

Experimental Protocol: Amination of 3,5-Dibromo-4H-1,2,4-triazole [1]

-

Reaction Setup: In a reaction vessel, combine 3,5-Dibromo-4H-1,2,4-triazole with hydroxylamine-O-sulphonic acid in a weakly alkaline aqueous solution.

-

Heating: Heat the reaction mixture to reflux temperature and maintain for a specified period.

-

pH Adjustment: Throughout the reaction, maintain a pH of 7-8 by the periodic addition of a saturated aqueous sodium carbonate solution.

-

Work-up: After cooling to room temperature, concentrate the mixture in vacuo and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic extract over anhydrous MgSO4, concentrate in vacuo, and purify the resulting residue by column chromatography to isolate the amino-dibromo-triazole isomers.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. Bromo-triazoles are excellent substrates for these reactions, enabling the introduction of aryl, heteroaryl, and other organic moieties.[9][10][11]

Table 3: Suzuki-Miyaura Cross-Coupling of Bromo-Triazoles

| Bromo-Triazole Substrate | Boronic Acid/Ester | Product | Yield (%) | Reference |

| 2-substituted 4-bromo-1,2,3-triazoles | Various aryl boronic acids | 2,4,5-trisubstituted triazoles | Good to Excellent | [3][12] |

| 5-Bromo-1,2,3-triazine | Various (hetero)aryl boronic acids | 5-(hetero)aryl-1,2,3-triazines | up to 97 | [9] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling [3][12]

-

Catalyst Preparation: In an inert atmosphere, charge a reaction vessel with a palladium catalyst (e.g., Pd(PPh3)4) and a suitable base (e.g., K2CO3 or Cs2CO3).

-

Reagent Addition: Add the bromo-triazole substrate, the corresponding boronic acid or ester, and a degassed solvent (e.g., dioxane/water or DMF).

-

Reaction Execution: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine and dry over a suitable drying agent.

-

Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the desired coupled product.

Bromo-Directed N-Alkylation

The presence of a bromine atom can direct the regioselectivity of N-alkylation on the triazole ring. This is particularly valuable for the synthesis of polysubstituted 1,2,3-triazoles.

Table 4: Bromo-Directed N-2 Alkylation of 4-Bromo-NH-1,2,3-triazoles

| 4-Bromo-NH-1,2,3-triazole | Alkyl Halide | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| 4-Bromo-NH-1,2,3-triazoles | Various alkyl halides | K2CO3 | DMF | -10 to RT | 2-substituted 4-bromo-1,2,3-triazoles | Good to Excellent | [3][12] |

Experimental Protocol: Regioselective N-2 Alkylation [12]

-

Reaction Setup: To a solution of the 4-bromo-NH-1,2,3-triazole in DMF, add K2CO3 as the base.

-

Temperature Control: Cool the mixture to the optimized temperature (e.g., -10 °C) to enhance regioselectivity.

-